molecular formula C11H20N2O4 B6175430 rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis CAS No. 2503155-37-9

rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis

Cat. No.: B6175430
CAS No.: 2503155-37-9
M. Wt: 244.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, is a racemic mixture containing two enantiomers. These enantiomers are specific configurations of the compound, with their mirror image structures being non-superimposable. The structure consists of a piperidine ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group. This compound is significant in organic synthesis and pharmaceutical research due to its versatile functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, can be achieved through several methods:

  • Protection and Functionalization: : Start with piperidine. Protect the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate and a suitable base (such as triethylamine) in an organic solvent like dichloromethane.

  • Carboxylation: : Introduce a carboxylic acid group through a carboxylation reaction, potentially involving reagents like carbon dioxide and strong bases such as lithium diisopropylamide (LDA).

  • Purification: : Purify the racemic mixture by crystallization or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the compound might be synthesized in large reactors under controlled conditions, scaling up the laboratory procedures. Continuous flow chemistry could be employed to enhance the efficiency and yield, ensuring the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or chromium trioxide, which might alter the carboxylic acid group.

  • Reduction: : Subject to reduction using agents such as lithium aluminium hydride (LAH) to reduce the carboxylic acid to an alcohol.

  • Substitution: : The Boc-protected amino group can participate in nucleophilic substitution reactions, especially after deprotection under acidic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in alkaline conditions.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Acidic deprotection using trifluoroacetic acid, followed by nucleophilic substitution with alkyl halides.

Major Products Formed

  • Oxidation: : Corresponding carboxyl derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted amines after deprotection and alkylation.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functionality allows for multiple derivatizations, making it valuable in the construction of various chemical libraries for screening purposes.

Biology

In biological research, this compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its stereochemistry is particularly important in studying the effects of chirality on biological activity.

Medicine

Pharmaceutical applications include its use in drug development, where it can be modified to explore structure-activity relationships. The compound's piperidine ring is a common motif in many therapeutic agents.

Industry

Industrially, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, is utilized in the manufacture of fine chemicals and as a precursor for more specialized compounds.

Mechanism of Action

The compound's mechanism of action depends on its specific derivatives and target applications. Typically, the piperidine ring interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and ionic bonds. The Boc-protected amino group can be deprotected to reveal a primary amine, which can then engage in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans

  • (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis

Uniqueness

  • The racemic mixture allows for the exploration of stereochemical effects in reactions and biological systems.

  • The Boc protection provides a versatile handle for further functionalization without interfering with the primary amine's reactivity.

Compared to its enantiomeric or diastereomeric counterparts, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, offers unique opportunities for studying stereoisomerism and its effects on chemical reactivity and biological activity.

Properties

CAS No.

2503155-37-9

Molecular Formula

C11H20N2O4

Molecular Weight

244.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.